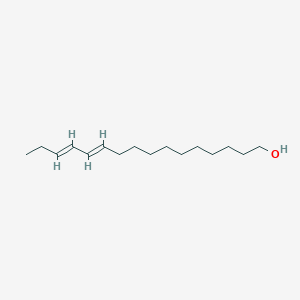
(E,E)-11,13-HEXADECADIEN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,13-Hexadecadien-1-ol, (11Z,13Z)-: is a long-chain fatty alcohol with the molecular formula C16H30O. It is characterized by the presence of two double bonds at the 11th and 13th positions in the carbon chain, both in the Z-configuration. This compound is known for its role as an insect sex pheromone, particularly attractive to male navel orangeworm moths (Amyeloistransitella) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11,13-Hexadecadien-1-ol, (11Z,13Z)- can be achieved through various synthetic routes. One common method involves the use of a Wittig reaction to form the double bonds at the desired positions. The reaction typically involves the use of phosphonium ylides and aldehydes under controlled conditions to yield the desired diene alcohol .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the formation of intermediate compounds such as 11,13-Hexadecadienal, which can then be reduced to the corresponding alcohol. The overall yield of the process can vary, but efficient methods have been developed to achieve satisfactory yields .
Analyse Des Réactions Chimiques
Types of Reactions: 11,13-Hexadecadien-1-ol, (11Z,13Z)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be hydrogenated to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under controlled conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: 11,13-Hexadecadienal or 11,13-Hexadecadienoic acid.
Reduction: 11,13-Hexadecanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
11,13-Hexadecadien-1-ol, (11Z,13Z)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It serves as an insect pheromone, aiding in the study of insect behavior and pest control.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of pheromone-based pest control products.
Mécanisme D'action
The mechanism of action of 11,13-Hexadecadien-1-ol, (11Z,13Z)- primarily involves its role as a pheromone. It binds to specific receptors in the antennae of male navel orangeworm moths, triggering a behavioral response that leads to attraction. The molecular targets are olfactory receptors, and the pathways involved include signal transduction mechanisms that result in the moth’s attraction to the source of the pheromone .
Comparaison Avec Des Composés Similaires
11,13-Hexadecadienal: An aldehyde derivative with similar double bond positions.
11,13-Hexadecadienoic acid: A carboxylic acid derivative.
11,13-Hexadecanol: A saturated alcohol derivative.
Uniqueness: 11,13-Hexadecadien-1-ol, (11Z,13Z)- is unique due to its specific double bond configuration and its role as an insect pheromone. Its ability to attract specific insect species makes it valuable for research and practical applications in pest control .
Propriétés
Numéro CAS |
98010-23-2 |
|---|---|
Formule moléculaire |
C16H30O |
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
(11E,13E)-hexadeca-11,13-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3+,6-5+ |
Clé InChI |
GKFQVSXEEVMHMA-VNKDHWASSA-N |
SMILES |
CCC=CC=CCCCCCCCCCCO |
SMILES isomérique |
CC/C=C/C=C/CCCCCCCCCCO |
SMILES canonique |
CCC=CC=CCCCCCCCCCCO |
Key on ui other cas no. |
71720-83-7 |
Pureté |
≥95% |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















